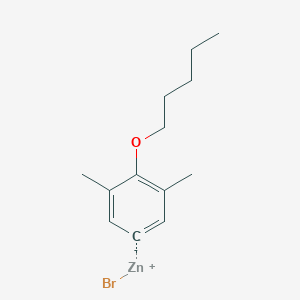
(3,5-Dimethyl-4-(n-pentyloxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,5-dimethyl-4-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,5-dimethyl-4-(n-pentyloxy)bromobenzene+Zn→(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products
Oxidation: Produces phenols or quinones.
Reduction: Yields hydrocarbons.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:
Nucleophilic Addition: The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Transmetalation: Transfers the phenyl group to other metal centers, facilitating cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethylphenyl)zinc bromide
- (4-(n-pentyloxy)phenyl)zinc bromide
- (3,5-dimethyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide is unique due to the presence of both the dimethyl and n-pentyloxy substituents on the phenyl ring. These substituents influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile and valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C13H19BrOZn |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-2-pentoxybenzene-5-ide |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-4-5-6-10-14-13-11(2)8-7-9-12(13)3;;/h8-9H,4-6,10H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
IDZUBYVUZZUDTN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=C(C=[C-]C=C1C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



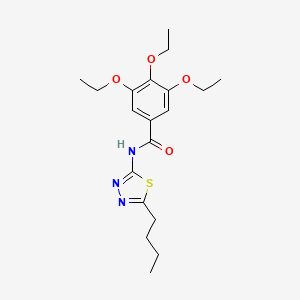
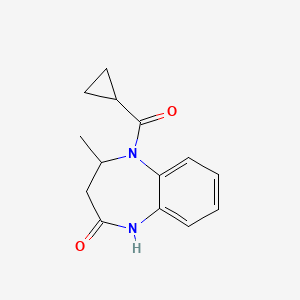
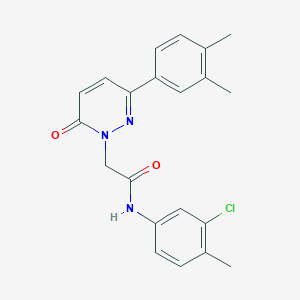
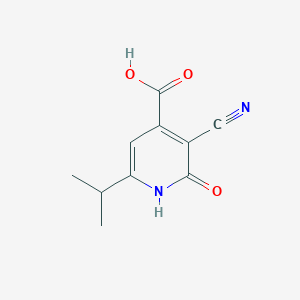


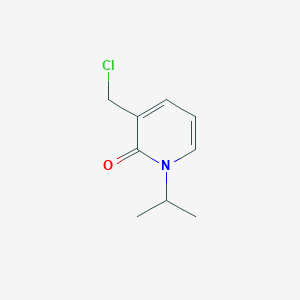

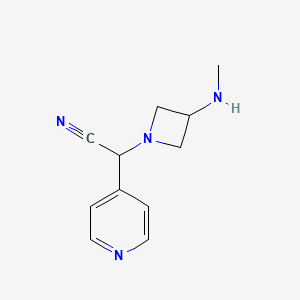
![7-(4-Chlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14878404.png)


![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
